REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.F[B-](F)(F)F.C([O+](CC)CC)C.[CH3:25][NH2:26]>C(Cl)Cl>[ClH:11].[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([NH:26][CH3:25])=[N:2][CH3:1])=[CH:6][CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
CNC(CC1=CC=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred an additional 18 hours at room temperature
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
During the foregoing additions and mixing of reactants the mixture
|
Type
|
TEMPERATURE
|
Details
|
is maintained under a dry nitrogen blanket
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
made strongly alkaline by addition of cold aqueous 20 percent sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
ADDITION
|
Details
|
Excess dry gaseous hydrogen chloride is introduced into the mixture
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is evaporated under reduced pressure, residual oil
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
The product is obtained as a residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropanol
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=CC=C(C=C1)CC(=NC)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |